molecular formula C7H4KN3O2 B12437845 Potassium imidazo[1,5-a]pyrazine-3-carboxylate

Potassium imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B12437845
M. Wt: 201.22 g/mol
InChI Key: BKLAGOOGNNRUQZ-UHFFFAOYSA-M
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Description

Potassium imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the potassium ion enhances its solubility and reactivity, making it a valuable intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium imidazo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo-pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the imidazo-pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.

Major Products Formed:

    Oxidation: Oxo-imidazo[1,5-a]pyrazine derivatives.

    Reduction: Reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Amino or thio-substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Potassium imidazo[1,5-a]pyrazine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of potassium imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Another isomer with a different fusion pattern of the imidazo and pyrazine rings.

    Imidazo[1,2-a]pyridine: Similar in structure but with different electronic and steric properties.

Uniqueness: Potassium imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific ring fusion and the presence of the potassium ion, which enhances its solubility and reactivity. This makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.

Properties

Molecular Formula

C7H4KN3O2

Molecular Weight

201.22 g/mol

IUPAC Name

potassium;imidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C7H5N3O2.K/c11-7(12)6-9-4-5-3-8-1-2-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

BKLAGOOGNNRUQZ-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=CN=C2C(=O)[O-])C=N1.[K+]

Origin of Product

United States

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